molecular formula C13H10BrF3N2O3 B2490229 methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]acetate CAS No. 866151-16-8

methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]acetate

Cat. No.: B2490229
CAS No.: 866151-16-8
M. Wt: 379.133
InChI Key: PRCRQHDBFBWAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]acetate is a quinazolinone derivative characterized by a dihydroquinazolin-4-one core. Key structural features include:

  • 6-Methyl group: Contributes to steric and electronic modulation of the aromatic ring.
  • 2-Trifluoromethyl group: Improves metabolic stability and lipophilicity, a common feature in pharmaceuticals.
  • Methyl acetate moiety: Linked via an acetoxy group at position 3, influencing solubility and reactivity.

Quinazolinones are known for diverse bioactivities, including anticancer and antimicrobial properties.

Properties

IUPAC Name

methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)quinazolin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF3N2O3/c1-6-3-7-10(8(14)4-6)18-12(13(15,16)17)19(11(7)21)5-9(20)22-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCRQHDBFBWAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(N(C2=O)CC(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]acetate is C13H10BrF3N2O3C_{13}H_{10}BrF_3N_2O_3. Its unique structure includes a bromine atom, a trifluoromethyl group, and a quinazoline core, which are critical for its biological activity. The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity.

Antimicrobial Properties

Research has shown that compounds containing quinazoline structures exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives with trifluoromethyl substitutions possess enhanced antibacterial properties against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The introduction of electron-withdrawing groups like trifluoromethyl enhances the compound's interaction with microbial targets.

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The trifluoromethyl group is believed to enhance the compound's binding affinity to cancer-related targets, thereby increasing its therapeutic efficacy .

Anti-inflammatory Effects

Beyond antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Studies

Study Findings
Antimicrobial Study Compounds with similar structures exhibited MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting strong antibacterial activity .
Anticancer Research This compound showed promising results in reducing cell viability in breast cancer cell lines .
Inflammation Modulation In vivo studies demonstrated reduced inflammatory markers in animal models treated with related quinazoline derivatives .

Mechanism of Action

The mechanism of action of methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

a. Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (Compound 3, )

  • Core structure : Similar dihydroquinazolin-4-one scaffold.
  • Substituents :
    • Position 3: Phenyl group (vs. methyl acetate in the target compound).
    • Position 2: Thioacetate linkage (vs. oxygen-based acetoxy group).
  • Synthesis : Derived from anthranilic acid, with a thioether bridge formed via reaction with thioglycolic acid derivatives.
  • Potential applications: Serves as a precursor for hydrazide derivatives (e.g., compound 4, ), suggesting utility in synthesizing bioactive heterocycles .

b. Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate ()

  • Core structure : Dihydroquinazolin-4-one with a 3-methoxyphenyl group at position 3.
  • Substituents :
    • Position 2: Thioacetate linkage (vs. acetoxy).
    • Position 3: 3-Methoxyphenyl (electron-donating group vs. bromo/trifluoromethyl in the target compound).
  • Synthesis : Green chemistry approach emphasizing eco-friendly conditions, though yields are unspecified.
Non-Quinazolinone Analogues with Ester Functionality

a. Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d, )

  • Core structure : Thiazole-piperazine hybrid with a ureido group.
  • Substituents :
    • Trifluoromethylphenyl ureido: Enhances binding affinity in kinase inhibitors.
    • Ethyl acetate: Similar ester functionality but attached to a piperazine ring.
  • Yield : 93.4% (ESI-MS: m/z 548.2 [M+H]⁺).
  • Applications : Ureido-thiazole derivatives are often explored for anticancer or anti-inflammatory targets .

b. Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f, )

  • Substituents : 3-Chlorophenyl group (electron-withdrawing) vs. bromo/trifluoromethyl in the target compound.
  • Yield : 89.1% (ESI-MS: m/z 514.2 [M+H]⁺).
  • Key difference : Chlorine’s smaller size and lower lipophilicity compared to bromo/trifluoromethyl groups may alter pharmacokinetics .
Comparative Data Table
Compound Name / Feature Core Structure Position 2 Substituent Position 3 Substituent Key Functional Groups Yield / Molecular Weight Potential Applications
Target Compound Dihydroquinazolinone Methyl acetate (O-link) 8-Bromo, 6-methyl, 2-CF₃ CF₃, Br, ester N/A Anticancer, antimicrobial (inferred)
Ethyl 2-((4-oxo-3-phenyl...)thio)acetate () Dihydroquinazolinone Thioacetate (S-link) Phenyl S-link, ester N/A Precursor for bioactive hydrazides
Methyl 2-((3-(3-methoxyphenyl)...)thio)acetate () Dihydroquinazolinone Thioacetate (S-link) 3-Methoxyphenyl OCH₃, S-link, ester N/A Heterocyclic synthesis
Compound 10d () Thiazole-piperazine Ethyl acetate 4-(Trifluoromethyl)phenyl ureido CF₃, ureido, ester 93.4% / 548.2 g·mol⁻¹ Kinase inhibition
Key Insights
  • Substituent Effects :
    • Bromo and trifluoromethyl groups in the target compound enhance electrophilicity and metabolic stability compared to methoxy or phenyl groups in analogues .
    • Thioacetate linkages () may increase nucleophilicity vs. the oxygen-based acetoxy group in the target compound.
  • Biological Potential: Trifluoromethyl and bromo substituents align with trends in drug design for improved target binding and bioavailability .

Biological Activity

Methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]acetate (CAS No. 866151-16-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including antiplatelet effects, cytotoxicity, and other therapeutic potentials.

The molecular formula of this compound is C13H10BrF3N2O3C_{13}H_{10}BrF_3N_2O_3, with a molecular weight of 379.13 g/mol. Its structure includes a quinazoline core, which is known for various biological activities.

Antiplatelet Activity

Recent studies have highlighted the antiplatelet activity of compounds structurally similar to this compound. For instance, acetoxy quinolones have been shown to inhibit platelet aggregation by modulating nitric oxide synthase activity through acetylation mechanisms. This suggests that this compound may exhibit similar properties due to its structural features that allow interaction with key enzymes involved in platelet function .

Structure–Activity Relationship (SAR)

The biological activity of methyl 2-[8-bromo... is likely influenced by its structural components. The presence of the trifluoromethyl group and bromine atom may enhance its lipophilicity and ability to interact with biological targets. Studies on related compounds indicate that modifications at specific positions on the quinazoline ring can significantly alter their pharmacological profiles .

Case Studies

  • Platelet Aggregation Inhibition : A study demonstrated that acetoxy derivatives could inhibit ADP-induced platelet aggregation effectively. The mechanism involved activation of nitric oxide synthase via a novel enzyme pathway (CRTAase), suggesting that similar mechanisms may be explored for methyl 2-[8-bromo... .
  • Anticancer Activity : In vitro assays conducted on quinazoline derivatives revealed that certain modifications led to enhanced cytotoxicity against breast and lung cancer cell lines. These findings encourage further investigation into the anticancer potential of methyl 2-[8-bromo... .

Q & A

Q. How can the synthesis of methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]acetate be optimized for higher yield?

  • Methodological Answer : Optimization can involve adjusting solvent systems and reaction times. For analogous quinazoline derivatives, refluxing in DMSO for 18 hours followed by reduced-pressure distillation and crystallization (water-ethanol mixtures) yielded 65% purity. Fine-tuning stoichiometry of intermediates, such as brominated precursors, and using inert atmospheres (N₂/Ar) may reduce side reactions. Post-synthetic purification via column chromatography with gradients of ethyl acetate/hexane can further enhance purity .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Essential for verifying substituent positions (e.g., trifluoromethyl, bromo groups) and dihydroquinazoline ring conformation.
  • 19F NMR : Critical for confirming trifluoromethyl group integrity.
  • HRMS : Validates molecular weight and isotopic patterns, especially for bromine (characteristic doublet peaks).
  • X-ray crystallography : Resolves absolute stereochemistry and crystal packing, though requires high-purity crystals .

Q. What are the recommended protocols for solubility and stability testing in preclinical studies?

  • Methodological Answer :
  • Solubility : Screen in DMSO (primary solvent for stock solutions), ethanol, and aqueous buffers (pH 1.2–7.4) to mimic physiological conditions. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For light sensitivity, store in amber vials under nitrogen .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across in vitro assays?

  • Methodological Answer :
  • Dose-Response Reproducibility : Validate using orthogonal assays (e.g., MTT for cytotoxicity and Caspase-3/7 assays for apoptosis).
  • Target Engagement : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule off-target effects.
  • Metabolite Interference : Use LC-MS to identify degradation products in cell culture media that may skew results .

Q. What mechanistic insights can be gained from studying the trifluoromethyl group’s role in this compound’s bioactivity?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Computational modeling (DFT) can assess how the CF₃ group influences electron density on the quinazoline ring, affecting interactions with enzymatic active sites.
  • Metabolic Stability : Compare in vitro microsomal stability (human/rat liver microsomes) of the CF₃ derivative against non-fluorinated analogs to evaluate resistance to oxidative metabolism .

Q. How should researchers design experiments to evaluate in vivo efficacy while addressing pharmacokinetic limitations?

  • Methodological Answer :
  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility and bioavailability.
  • PK/PD Modeling : Conduct tiered dosing in rodent models with serial blood sampling for LC-MS/MS analysis. Correlate plasma concentrations with biomarker modulation (e.g., kinase inhibition in tumor tissue) .

Q. What strategies mitigate synthetic challenges in introducing the 8-bromo substituent without side halogenation?

  • Methodological Answer :
  • Regioselective Bromination : Use N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl₃) to direct bromination to the 8-position. Monitor reaction progress via TLC to halt before over-bromination.
  • Protecting Groups : Temporarily protect reactive sites (e.g., acetate ester) with tert-butyldimethylsilyl (TBDMS) groups during halogenation steps .

Data Contradiction Analysis

Q. How to address discrepancies between computational docking predictions and experimental binding affinities?

  • Methodological Answer :
  • Force Field Calibration : Re-evaluate docking parameters (e.g., solvation models, protonation states) using co-crystallized ligand data from the PDB.
  • Water Network Analysis : Use molecular dynamics simulations to identify displaced water molecules in the binding pocket that may affect affinity measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.